molecular formula C26H24BrN3O4 B15087367 2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B15087367
M. Wt: 522.4 g/mol
InChI Key: DDVAJZAMRXVLCX-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrano[3,2-c]pyridine core

Preparation Methods

The synthesis of 2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[3,2-c]pyridine core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction using a brominated reagent.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can undergo coupling reactions, particularly palladium-catalyzed cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or material applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, it may interact with signaling pathways that regulate inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared with other pyrano[3,2-c]pyridine derivatives, such as:

    2-amino-4-(4-chlorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    2-amino-4-(4-fluorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: The presence of a fluorophenyl group can influence the compound’s properties, such as its lipophilicity and metabolic stability.

    2-amino-4-(4-methylphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: The methylphenyl group may affect the compound’s pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24BrN3O4

Molecular Weight

522.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C26H24BrN3O4/c1-15-12-22-24(23(19(14-28)25(29)34-22)17-5-7-18(27)8-6-17)26(31)30(15)11-10-16-4-9-20(32-2)21(13-16)33-3/h4-9,12-13,23H,10-11,29H2,1-3H3

InChI Key

DDVAJZAMRXVLCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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